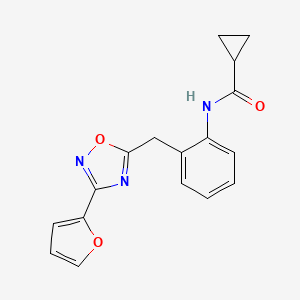

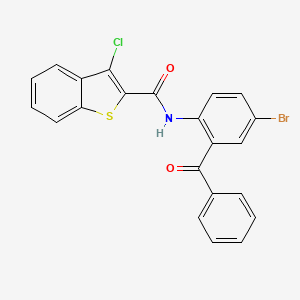

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline core would provide a bicyclic structure, with additional complexity added by the dimethoxyphenyl and carboxylate groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound acidic, while the aromatic rings could contribute to its stability .科学的研究の応用

Chemical Synthesis and Medicinal Chemistry

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate is a compound that falls within the broader family of quinoline derivatives, known for their diverse applications in medicinal chemistry and chemical synthesis. This compound and its relatives have been the subject of numerous studies aimed at exploring their potential in various scientific and therapeutic contexts.

Acid Cyclization and Heterocyclic Synthesis : Research into amino-substituted heterocycles, such as those related to the synthesis of quinoline derivatives, has shown the potential for creating a variety of complex molecular structures. These compounds have been obtained through reactions involving amino-phenyl maleimides and methyl esters of amino-phenyl thiophene-2-carboxylic acids, highlighting the versatility of quinoline-based compounds in synthesizing novel heterocyclic compounds (Zinchenko et al., 2009).

Antibacterial Activities : The synthesis of quinoline-3-carboxylic acids and their derivatives has been extensively studied for their antibacterial properties. These compounds have demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents (Miyamoto et al., 1990). Furthermore, the design of fluoroquinolones with novel N-1 substituents has led to compounds with significantly enhanced antibacterial activities, offering insights into the development of new therapeutic agents (Kuramoto et al., 2003).

Synthesis of Novel Derivatives : Research has also focused on the synthesis of novel derivatives of quinoline, including the preparation of spirocyclopentane tetrahydroisoquinolines and functional substitution to create compounds with potential pharmacological applications (Aghekyan et al., 2009). These synthetic efforts contribute to the expansion of quinoline-based compounds in drug development and chemical research.

Anticancer and Antihypoxic Activities : The exploration of quinoline derivatives in cancer research has led to the identification of compounds with moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). Additionally, some derivatives have shown promising antihypoxic effects, suggesting their potential use in managing conditions associated with hypoxia (Ukrainets et al., 2014).

作用機序

Target of Action

Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, quinoline derivatives are often associated with antimalarial, antibacterial, and anticancer activities .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. For instance, some quinoline derivatives inhibit DNA synthesis in bacteria, leading to their antibacterial effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Quinoline derivatives, for example, are often well absorbed and distributed throughout the body .

将来の方向性

特性

IUPAC Name |

methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O6/c1-27-14-7-13(8-15(9-14)28-2)23-20(25)11-30-19-10-18(21(26)29-3)24-17-5-4-12(22)6-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDIPLPELNPVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)

![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)